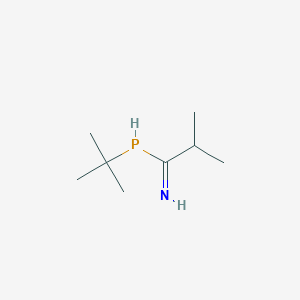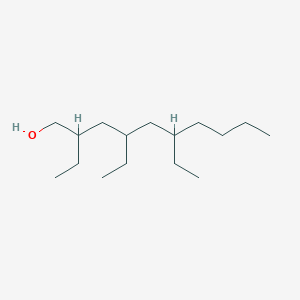![molecular formula C13H17Cl2NO B14381700 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one CAS No. 88699-20-1](/img/structure/B14381700.png)
1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one is an organic compound characterized by its complex structure, which includes dichloro-substituted phenyl and ethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the ethanone group to the phenyl ring.
Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amino group.
Alkylation: The amino group is alkylated with ethyl and propyl groups under controlled conditions.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanone group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethanoic acid.
Reduction: 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-{3,5-Dichloro-4-hydroxyphenyl}ethan-1-one: Similar structure but with a hydroxy group instead of the amino group.
1-{3,5-Dichloro-4-methylphenyl}ethan-1-one: Contains a methyl group instead of the ethyl(propyl)amino group.
Uniqueness: 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88699-20-1 |
|---|---|
Formule moléculaire |
C13H17Cl2NO |
Poids moléculaire |
274.18 g/mol |
Nom IUPAC |
1-[3,5-dichloro-4-[ethyl(propyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C13H17Cl2NO/c1-4-6-16(5-2)13-11(14)7-10(9(3)17)8-12(13)15/h7-8H,4-6H2,1-3H3 |
Clé InChI |
NIKZCVYLJQSHDM-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC)C1=C(C=C(C=C1Cl)C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


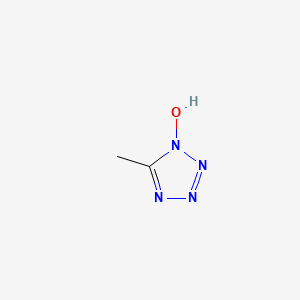
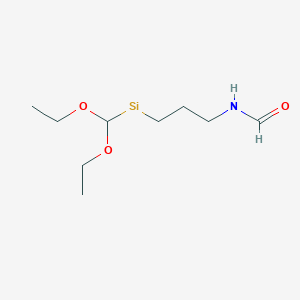
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
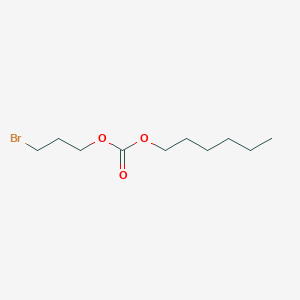

![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)

![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)

![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)
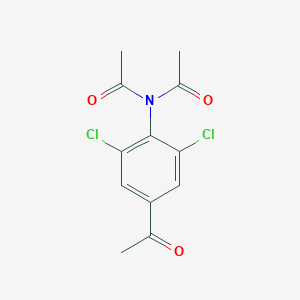
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)
